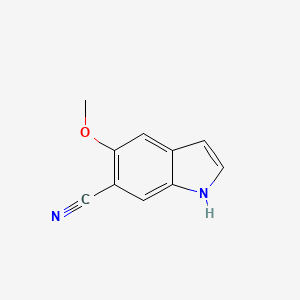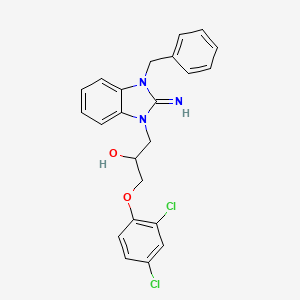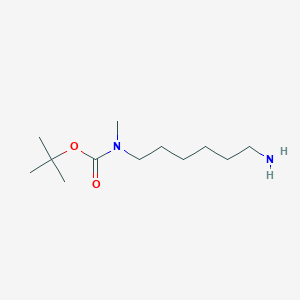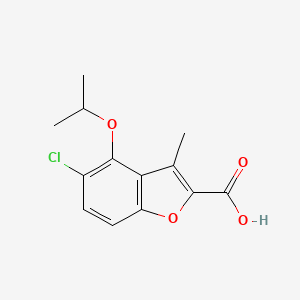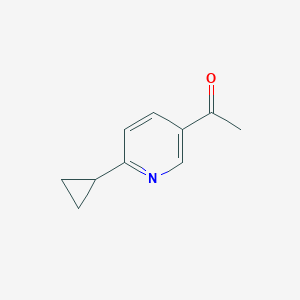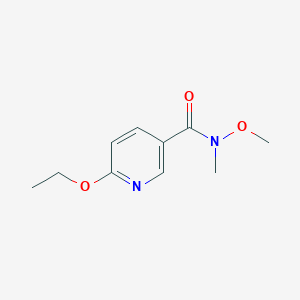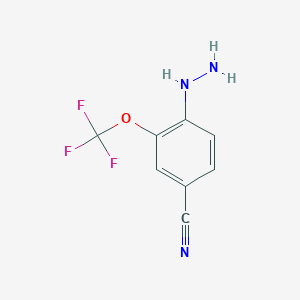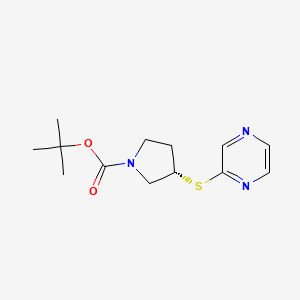
2-Benzyl-4-bromo-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-bromo-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group at the 2-position and a bromine atom at the 4-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is carried out under mild conditions and provides high yields of the desired triazole product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-bromo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Substitution: Reagents like butyllithium in diethyl ether or tetrahydrofuran at low temperatures can be used for bromine-lithium exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-Benzyl-4-bromo-2H-1,2,3-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-bromo-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The benzyl and bromine substituents can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-4-bromo-2H-1,2,3-triazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-benzyl-4-bromotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
LSFUZMLRQMWUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



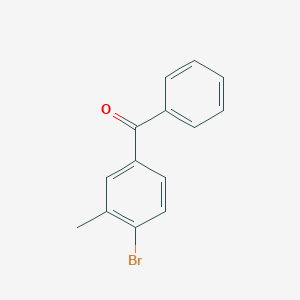
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)

